molecular formula C28H32NP B12870625 (1R)-2'-(Diisopropylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine

(1R)-2'-(Diisopropylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine

Cat. No.: B12870625
M. Wt: 413.5 g/mol
InChI Key: YZNQHNMJQZQAJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-2’-(Diisopropylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine is a chiral phosphine ligand that has gained significant attention in the field of organic chemistry. This compound is known for its ability to facilitate various catalytic processes, making it a valuable tool in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2’-(Diisopropylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine typically involves the reaction of (1R)-2-amino-2’-hydroxy-1,1’-binaphthyl with diisopropylphosphine. The reaction is carried out under inert conditions, often using a base such as sodium hydride to deprotonate the amine group, facilitating the nucleophilic attack on the phosphine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

(1R)-2’-(Diisopropylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides and substituted phosphine derivatives, which can be further utilized in various catalytic processes .

Scientific Research Applications

(1R)-2’-(Diisopropylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of (1R)-2’-(Diisopropylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine involves its ability to coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The phosphine group acts as a strong electron donor, enhancing the reactivity of the metal center. This coordination facilitates the activation of substrates, leading to efficient catalytic cycles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-2’-(Diisopropylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine is unique due to its high enantioselectivity and ability to form stable complexes with a wide range of metal centers. This makes it particularly valuable in the synthesis of chiral molecules, where precise control over stereochemistry is crucial .

Properties

Molecular Formula

C28H32NP

Molecular Weight

413.5 g/mol

IUPAC Name

1-[2-di(propan-2-yl)phosphanylnaphthalen-1-yl]-N,N-dimethylnaphthalen-2-amine

InChI

InChI=1S/C28H32NP/c1-19(2)30(20(3)4)26-18-16-22-12-8-10-14-24(22)28(26)27-23-13-9-7-11-21(23)15-17-25(27)29(5)6/h7-20H,1-6H3

InChI Key

YZNQHNMJQZQAJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)P(C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)N(C)C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.